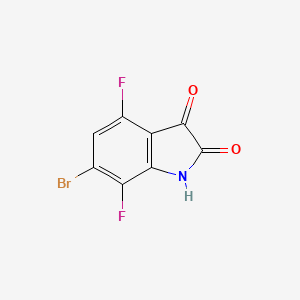

6-Bromo-4,7-difluoroindoline-2,3-dione

CAS No.:

Cat. No.: VC13830256

Molecular Formula: C8H2BrF2NO2

Molecular Weight: 262.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H2BrF2NO2 |

|---|---|

| Molecular Weight | 262.01 g/mol |

| IUPAC Name | 6-bromo-4,7-difluoro-1H-indole-2,3-dione |

| Standard InChI | InChI=1S/C8H2BrF2NO2/c9-2-1-3(10)4-6(5(2)11)12-8(14)7(4)13/h1H,(H,12,13,14) |

| Standard InChI Key | VLXFXQARUKPDQK-UHFFFAOYSA-N |

| SMILES | C1=C(C2=C(C(=C1Br)F)NC(=O)C2=O)F |

| Canonical SMILES | C1=C(C2=C(C(=C1Br)F)NC(=O)C2=O)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-bromo-4,7-difluoro-1H-indole-2,3-dione, reflects its substitution pattern: a bromine atom at the 6-position and fluorine atoms at the 4- and 7-positions of the indole ring . The indole core is further functionalized with two ketone groups at positions 2 and 3, forming a dione structure. This arrangement is critical for its reactivity and potential interactions in biological systems .

Key Structural Features:

-

Halogenation: Bromine and fluorine substituents enhance electronegativity and influence intermolecular interactions.

-

Planarity: The fused bicyclic system (indole ring) promotes π-π stacking, relevant in materials science applications .

-

Hydrogen Bonding: The ketone groups at positions 2 and 3 act as hydrogen bond acceptors, potentially facilitating binding to biological targets .

Research Applications and Future Directions

Materials Science

The planar indole core and halogen substituents make the compound a candidate for organic semiconductors or photovoltaic materials. Halogenated aromatics are known to improve charge transport in organic electronics .

Analytical and Synthetic Utility

The compound serves as a building block for synthesizing complex heterocycles. Its bromine atom is amenable to cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the indole scaffold .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume